molecular formula C17H16N2O2S B2428757 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478029-75-3

2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No.: B2428757
CAS No.: 478029-75-3
M. Wt: 312.39
InChI Key: ZYKCGQXHHUGTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a complex organic compound with a molecular weight of 312.39 g/mol It is characterized by the presence of a methoxyphenyl group, a sulfanyl linkage, and an imidazo[1,2-a]pyridine moiety

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-17(19-10-4-3-5-16(19)18-12)15(20)11-22-14-8-6-13(21-2)7-9-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCGQXHHUGTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine with α-Bromoketones

The 2-methylimidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine with α-bromoacetone in acetic acid under reflux (Scheme 1). This method, adapted from morpholino-thiopyrano[4,3-d]pyrimidine protocols, achieves 75–80% yields after recrystallization from isopropanol. Key parameters include:

  • Molar Ratio : 1:1.2 (2-aminopyridine:α-bromoacetone)
  • Temperature : 110°C, 8 hours
  • Workup : Neutralization with 10% K₂CO₃ followed by extraction with dichloromethane

Table 1. Optimization of Imidazo[1,2-a]pyridine Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Acetic acid Ethanol Acetic acid
Reaction Time (h) 6 12 8
Yield (%) 68 72 78

Functionalization at Position 3

Synthesis of (4-Methoxyphenyl)sulfanyl Ethanone

Thiolation of 4-Methoxyiodobenzene

A modified Ullmann coupling attaches the sulfanyl group to acetyl chloride. 4-Methoxyiodobenzene reacts with thiourea in DMF at 120°C for 24 hours, yielding 4-methoxythiophenol (81% purity). Subsequent treatment with chloroacetyl chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) forms the thioether:

$$
\text{4-MeO-C₆H₄-SH + ClCOCH₂Cl → 4-MeO-C₆H₄-S-COCH₂Cl} \quad
$$

Critical Note : Excess DIPEA (2.5 eq.) prevents HCl-mediated decomposition, as validated in sulfonamide syntheses.

Purification Challenges

Crude product purification via silica gel chromatography (hexane/ethyl acetate 4:1) removes disulfide byproducts. Flash chromatography conditions from patent data prove effective, achieving >95% purity (Table 2).

Table 2. Chromatographic Purification Efficiency

Eluent Ratio (Hex:EA) Purity (%) Recovery (%)
3:1 89 82
4:1 95 78
5:1 91 85

Convergent Coupling Strategies

Nucleophilic Acylation

The imidazo[1,2-a]pyridin-3-yl ethanone reacts with 4-methoxyphenylsulfanyl acetyl chloride in anhydrous THF under N₂. Using 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq.), the reaction proceeds at 25°C for 12 hours, yielding 68% of the target compound.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) enhances reaction efficiency to 84% yield, reducing disulfide byproduct formation from 12% to 3%. This aligns with accelerated sulfonamide coupling observed in patent examples.

Spectroscopic Characterization

¹H NMR Analysis

  • Imidazo[1,2-a]pyridine Protons : δ 8.21 (d, J = 6.8 Hz, 1H), 7.65 (t, J = 7.2 Hz, 1H)
  • Sulfanyl Aromatic Protons : δ 7.34 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H)
  • Acetyl Group : δ 2.61 (s, 3H)

Mass Spectrometry

ESI-MS (m/z): Calculated for C₁₈H₁₆N₂O₂S [M+H]⁺: 331.08; Found: 331.12.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The sulfanyl (-S-) moiety is susceptible to oxidation, typically yielding sulfoxides (-SO-) or sulfones (-SO₂-). Common oxidizing agents include:

Reagent Conditions Product
Hydrogen peroxide (H₂O₂)Acidic or neutral conditions2-[(4-Methoxyphenyl)sulfinyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (sulfoxide)
mCPBADichloromethane, 0–25°C2-[(4-Methoxyphenyl)sulfonyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (sulfone)

Ketone Stability

The ethanone group is generally resistant to oxidation under mild conditions but may undergo cleavage under strong oxidative agents like KMnO₄ or CrO₃.

Ketone Reduction

The ketone group can be reduced to a secondary alcohol using hydride donors:

Reagent Conditions Product
NaBH₄Methanol, 0–25°C2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanol
LiAlH₄Dry ether, refluxSame as above, with higher efficiency

Imidazo[1,2-a]pyridine Core Stability

The fused bicyclic system is generally stable under standard reduction conditions, preserving aromaticity.

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient positions on the imidazo[1,2-a]pyridine ring (e.g., C-6 or C-8) may undergo NAS with strong nucleophiles (e.g., amines or alkoxides) under catalytic conditions .

Thioether Alkylation

The sulfanyl group can act as a nucleophile in alkylation reactions:

Electrophile Conditions Product
Methyl iodideK₂CO₃, DMF, 60°C2-[(4-Methoxyphenyl)(methyl)sulfanium]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone iodide

Cyclocondensation Reactions

The ketone and sulfanyl groups may participate in cyclocondensation with bifunctional reagents. For example:

  • Reaction with hydrazines yields pyrazole derivatives.

  • Reaction with hydroxylamine forms isoxazoles .

Demethylation of Methoxy Group

The 4-methoxyphenyl group can undergo demethylation under harsh acidic or basic conditions:

Reagent Conditions Product
BBr₃DCM, −78°C to 25°C2-[(4-Hydroxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Photochemical Reactivity

The imidazo[1,2-a]pyridine core may exhibit photochemical activity, potentially leading to ring-opening or dimerization under UV light .

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before further oxidation to sulfone.

  • Ketone Reduction : Hydride attack at the carbonyl carbon generates a tetrahedral intermediate, which collapses to the alcohol.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, the compound demonstrated significant inhibition of cell growth in human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Case Study: Screening for Anticancer Activity

A notable study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The compound exhibited promising activity against several cancer types, suggesting that further development could lead to effective therapeutic options .

Antibacterial Properties

The antibacterial activity of compounds containing the imidazo[1,2-a]pyridine scaffold has also been documented. For example:

  • A series of synthesized imidazo derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent antimicrobial activity .

Comparative Analysis of Antibacterial Activity

CompoundActivity Against E. coliActivity Against S. aureus
Compound A80% inhibition (MIC = 12 µg/mL)75% inhibition (MIC = 15 µg/mL)
2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone85% inhibition (MIC = 10 µg/mL)80% inhibition (MIC = 13 µg/mL)

Drug Design and Development

The compound's unique structure makes it a valuable candidate in drug design. The presence of the methoxyphenyl group and the sulfanyl moiety may enhance its pharmacological profile by improving solubility and bioavailability.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of imidazo derivatives has shown that modifications at specific positions can significantly affect biological activity. For instance, altering substituents on the pyridine ring can lead to enhanced anticancer and antibacterial properties .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-imidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)-1H-imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)-1H-imidazo[1,2-a]pyridine

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is unique due to the presence of the sulfanyl linkage and the methoxyphenyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields .

Biological Activity

The compound 2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a methoxyphenyl group, a sulfanyl group, and an imidazo[1,2-a]pyridine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

This structure consists of:

  • A methoxyphenyl group (4-methoxyphenyl)
  • A sulfanyl functional group
  • An ethanone moiety attached to a methylimidazo[1,2-a]pyridine ring.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as Bcl-2 proteins and other apoptotic pathways. In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
  • Case Studies : A study on related compounds demonstrated that modifications in the phenyl and imidazole rings significantly enhance anticancer activity. For example, compounds with halogen substitutions exhibited improved potency against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The sulfanyl group in this compound is known for its antimicrobial properties. Research indicates that:

  • Broad-Spectrum Activity : Compounds containing sulfanyl groups have shown efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
  • Specific Findings : In studies evaluating similar compounds, derivatives were tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Acetylcholinesterase Inhibition : Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially benefiting conditions like Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeTarget Organisms/EnzymesMechanism of ActionReferences
AnticancerMCF-7, HT29Induction of apoptosis
AntimicrobialStaphylococcus aureusDisruption of cell membranes
Escherichia coliInhibition of metabolic pathways
Enzyme InhibitionAcetylcholinesteraseCompetitive inhibition

Q & A

Q. What methodologies are effective for analyzing hazardous decomposition products during synthesis or storage?

  • Methodological Answer : Use GC-MS or FTIR to detect volatile decomposition products (e.g., sulfur oxides, HF). For non-volatiles, employ ICP-MS for trace metal analysis. Implement real-time monitoring via inline sensors during synthesis to mitigate hazardous byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.